N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine hydrobromide
Description
Key Milestones in Oxadiazole-Based Drug Development:
| Era | Advancement | Example Compounds | Therapeutic Area |
|---|---|---|---|
| 1950s | Initial synthesis of 1,3,4-oxadiazoles | Furamizole | Antibacterial |
| 1980s | Antimicrobial derivatives | Nesapidil | Antifungal |
| 2000s | Anticancer and anti-inflammatory agents | Ataluren | Oncology |
| 2010s | Hybrid scaffolds with improved bioavailability | Raltegravir analogs | Antiviral |
The electron-deficient oxadiazole core participates in π-π stacking and hydrogen bonding, making it a privileged scaffold for kinase inhibitors and protease modulators . For instance, derivatives bearing chlorophenyl groups, such as N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine hydrobromide, exploit these interactions to target enzymes like COX-2 or bacterial topoisomerases .
Synthetic Advancements :
Early methods relied on cyclization of hydrazides with carboxylic acids, but modern approaches employ click chemistry and microwave-assisted synthesis to improve yields. For example, the Staudinger reaction between 2-chlorobenzohydrazide and trimethylamine oxide efficiently generates the oxadiazole ring under mild conditions .
Significance of Cyclopropanamine Moieties in Bioactive Compounds
Cyclopropanamine groups are increasingly incorporated into drug candidates to enhance target engagement and metabolic stability.
Mechanistic Advantages :
- Conformational Restriction : The cyclopropane ring’s 60° bond angles force planar rigidity, reducing entropic penalties during receptor binding.
- Enhanced Lipophilicity : The sp³-hybridized carbons increase membrane permeability, critical for central nervous system (CNS) drugs.
- Metabolic Resistance : Cyclopropane’s strained structure slows oxidative degradation by cytochrome P450 enzymes .
Comparative Analysis of Cyclopropanamine-Containing Drugs :
| Drug Name | Target | Indication | Structural Feature |
|---|---|---|---|
| Ticagrelor | P2Y₁₂ receptor | Antiplatelet therapy | (1R,2S)-cyclopropanamine |
| Tranylcypromine | Monoamine oxidase | Depression | Unsubstituted cyclopropane |
| Milnacipran | Serotonin-norepinephrine reuptake | Fibromyalgia | N-cyclopropylmethyl group |
In this compound, the cyclopropanamine group likely enhances binding to amine-recognizing receptors or transporters, while the hydrobromide salt improves aqueous solubility for in vitro assays .
Synergy with Oxadiazole : The combination of oxadiazole’s electron-deficient core and cyclopropanamine’s rigidity creates a dual pharmacophore. This design mimics natural ligands, such as ATP’s adenine ring, enabling competitive inhibition in enzymatic assays .
Properties
Molecular Formula |
C12H13BrClN3O |
|---|---|
Molecular Weight |
330.61 g/mol |
IUPAC Name |
N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]cyclopropanamine;hydrobromide |
InChI |
InChI=1S/C12H12ClN3O.BrH/c13-10-4-2-1-3-9(10)12-16-15-11(17-12)7-14-8-5-6-8;/h1-4,8,14H,5-7H2;1H |
InChI Key |
XDBMDWRACACKMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NCC2=NN=C(O2)C3=CC=CC=C3Cl.Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine hydrobromide typically involves multiple steps. One common method starts with the preparation of 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-amine. This intermediate is then reacted with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine to form the desired product. The final step involves the addition of hydrobromic acid to obtain the hydrobromide salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine hydrobromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antitumor activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine hydrobromide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares the target compound with structurally related 1,3,4-oxadiazoles and their derivatives:
Key Observations :
- Substituent Effects :
- The 2-chlorophenyl group in the target compound contributes to its molecular weight and lipophilicity, while analogs like LMM5 (4-methoxyphenyl) and 7c (thiazolylmethyl) introduce polar or heterocyclic moieties, altering solubility and biological interactions.
- The hydrobromide salt enhances aqueous solubility compared to freebase forms (e.g., the bromophenyl analog in ).
- Thermal Stability :
Antifungal Activity
- LMM5 and LMM11 (1,3,4-oxadiazoles with sulfamoyl benzamide groups) inhibit thioredoxin reductase in Candida albicans, demonstrating fungicidal activity at micromolar concentrations.
Herbicidal and Plant Growth Regulation
- N′-5-Tetrazolyl-N-arylurea derivatives (–5) exhibit herbicidal and cytokinin-like activity, with substituents like para-bromophenyl (compound 2j) showing high efficacy.
- The target compound’s cyclopropanamine group may mimic plant hormone structures (e.g., cytokinins), though its bioactivity remains unstudied.
Commercial and Pharmacological Relevance
- The target compound’s chlorophenyl group is structurally analogous to bioactive aryl halides in pesticides (e.g., propanil in ).
- Availability :
- The hydrochloride salt of the bromophenyl analog (CAS 1252113-63-5) is commercially available (Aaron Chemicals), suggesting scalability for the hydrobromide form.
Biological Activity
N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine hydrobromide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, supported by data tables, research findings, and case studies.
- Molecular Formula: C12H14ClN3O
- Molecular Weight: 251.71 g/mol
- CAS Number: 878465-28-2
The compound is believed to exert its biological effects through several mechanisms:
- Inhibition of Viral Replication: Recent studies indicate that derivatives of compounds similar to N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine exhibit antiviral properties, particularly against human adenovirus (HAdV) by targeting viral DNA replication processes .
- Antimicrobial Activity: The oxadiazole moiety is known for its antimicrobial properties, which may contribute to the overall biological activity of this compound.
Biological Activity Data
| Activity Type | Observations | Reference |
|---|---|---|
| Antiviral | Potent against HAdV with IC50 = 0.27 μM | |
| Cytotoxicity | CC50 = 156.8 μM; low in vivo toxicity | |
| Antimicrobial | Exhibits broad-spectrum activity |
Case Studies
- Antiviral Efficacy : A study investigated a series of substituted oxadiazole derivatives and found that compounds similar to N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine showed significant antiviral activity against HAdV. The lead compound demonstrated an improved selectivity index compared to traditional antiviral agents like niclosamide, indicating its potential as a therapeutic agent in viral infections .
- Synthesis and Biological Evaluation : Research conducted on various cyclopropanamine derivatives highlighted their potential as effective inhibitors in different biological pathways. The synthesis of these compounds often involves modifying the oxadiazole group to enhance potency and reduce toxicity .
Research Findings
Recent studies have focused on the synthesis and biological evaluation of cyclopropanamine derivatives. These investigations reveal that modifications to the oxadiazole structure can significantly influence the biological activity of the compounds:
- Structure-Activity Relationship (SAR) : The presence of the 2-chlorophenyl group enhances the compound's interaction with biological targets, leading to increased efficacy against specific pathogens.
- In Vivo Studies : Preliminary in vivo studies suggest that certain derivatives maintain low toxicity levels while exhibiting potent biological effects, making them suitable candidates for further development in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
